molecular formula C14H21NO2 B13033577 (1R,2R)-1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL

(1R,2R)-1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL

Cat. No.: B13033577
M. Wt: 235.32 g/mol
InChI Key: SBLCWPFNTTXRBR-YGRLFVJLSA-N
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Description

(1R,2R)-1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL is a chiral compound with potential applications in various fields such as medicinal chemistry and pharmacology. The compound features a unique structure with an amino group and a cyclopentyloxyphenyl group, which may contribute to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-cyclopentyloxybenzaldehyde and ®-1-amino-2-propanol.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides or other derivatives.

    Reduction: The compound can be reduced to form different reduced products.

    Substitution: The phenyl group can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions.

    Medicine: The compound could be explored for its potential therapeutic effects, such as acting as a drug candidate for certain diseases.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which (1R,2R)-1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, leading to changes in cellular functions or signaling processes.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-OL: Similar structure with a methoxy group instead of a cyclopentyloxy group.

    (1R,2R)-1-Amino-1-(4-ethoxyphenyl)propan-2-OL: Similar structure with an ethoxy group instead of a cyclopentyloxy group.

Uniqueness

(1R,2R)-1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL is unique due to the presence of the cyclopentyloxy group, which may impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(4-cyclopentyloxyphenyl)propan-2-ol

InChI

InChI=1S/C14H21NO2/c1-10(16)14(15)11-6-8-13(9-7-11)17-12-4-2-3-5-12/h6-10,12,14,16H,2-5,15H2,1H3/t10-,14+/m1/s1

InChI Key

SBLCWPFNTTXRBR-YGRLFVJLSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=CC=C(C=C1)OC2CCCC2)N)O

Canonical SMILES

CC(C(C1=CC=C(C=C1)OC2CCCC2)N)O

Origin of Product

United States

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